L17E vs. TAT: Superior Non-Covalent Protein Delivery Efficiency
L17E demonstrates superior delivery efficiency compared to the canonical CPP TAT when evaluated under non-covalent conjugation conditions for transporting EGFP protein into cells [1]. This comparison is critical because non-covalent complexation represents the simplest and most translationally practical delivery modality, requiring no genetic fusion or chemical conjugation. Under covalent fusion conditions, however, TAT-EGFP outperforms L17E-EGFP, demonstrating that the delivery peptide selection must be matched to the conjugation strategy [1].
| Evidence Dimension | Protein delivery efficiency by conjugation modality |
|---|---|
| Target Compound Data | L17E: Superior delivery efficiency under non-covalent conditions; Inferior efficiency under covalent fusion conditions |
| Comparator Or Baseline | TAT peptide: Inferior delivery efficiency under non-covalent conditions; Superior efficiency under covalent fusion conditions |
| Quantified Difference | Qualitative superiority of L17E in non-covalent delivery; TAT-EGFP shows stronger membrane-penetrating ability with delivery efficiency positively correlated with fusion protein concentration |
| Conditions | EGFP protein delivery into B16-F10 cells; comparison of non-covalent complexation vs. covalent fusion protein expression |
Why This Matters
For researchers seeking a simple 'mix-and-deliver' protein delivery workflow without genetic engineering, L17E provides a measurable advantage over TAT that directly impacts experimental design and procurement decisions.
- [1] Huang Y, Zhang J, Hua ZC. The comparison of the ability of cell-penetrating peptides TAT and L17E to deliver proteins through a fusion mechanism. Acta Pharmaceutica Sinica, 60(10), 3085-3090 (2025) View Source
